1H-Pyrazole, 1-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Overview
Description
1H-Pyrazole, 1-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a useful research compound. Its molecular formula is C18H35BN2O3Si and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazole, 1-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole, 1-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives, including those with dioxaborolane groups, are often synthesized for their unique structural and electronic properties. These compounds serve as intermediates in the synthesis of complex molecules with potential applications in medicinal chemistry and material science. For instance, the synthesis, characterization, and crystal structure of pyrazole derivatives have been extensively studied, employing techniques like FT-IR, NMR, MS spectroscopies, and X-ray diffraction. Such studies lay the groundwork for further exploration of these compounds in various applications, including drug discovery and the development of new materials (Liao et al., 2022).
Computational Studies
Density Functional Theory (DFT) studies on pyrazole derivatives provide valuable insights into their molecular structure, electronic properties, and reactivity. These computational studies are crucial for predicting the behavior of such compounds in chemical reactions and for designing molecules with desired properties for specific applications. For example, DFT calculations have been used to optimize the molecular structure of pyrazole derivatives, helping to understand their stability, reactivity, and potential as intermediates in synthetic chemistry (Yang et al., 2021).
Potential Applications in Medicinal Chemistry
Although the specific compound was not directly linked to medicinal applications, related pyrazole derivatives have been explored for their biological activities. These compounds are of interest in drug design due to their potential as scaffolds for developing new therapeutic agents. Studies on pyrazole derivatives have explored their anti-inflammatory, antioxidant, and antimicrobial properties, indicating the versatility of these compounds in medicinal chemistry (Bandgar et al., 2009; El‐Borai et al., 2013).
Material Science Applications
Pyrazole derivatives with dioxaborolane groups also show promise in material science, particularly in the development of luminescent materials and polymers. The synthesis and luminescent properties of copolymers bearing pyrazole units indicate potential applications in optoelectronic devices, organic light-emitting diodes (OLEDs), and sensors. The ability to tailor the electronic and photophysical properties of these compounds through chemical modification makes them valuable for various technological applications (Cheon et al., 2005).
Properties
IUPAC Name |
tert-butyl-dimethyl-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propoxy]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35BN2O3Si/c1-16(2,3)25(8,9)22-12-10-11-21-14-15(13-20-21)19-23-17(4,5)18(6,7)24-19/h13-14H,10-12H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYKIBNZAVEHOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BN2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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